cis-2,7-Dimethyl-azepane
Description
cis-2,7-Dimethyl-azepane (CAS: 2493200-86-3) is a seven-membered heterocyclic amine featuring two methyl groups at the 2 and 7 positions in a cis-configuration. This compound is commercially available through J&W Pharmlab (Shanghai) in varying purities (96%) and quantities (250 mg to 5 g), with pricing ranging from ¥3,672.45 to ¥42,670.43 .
Properties
IUPAC Name |
(2R,7S)-2,7-dimethylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOFYGXJJVTXIZ-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H](N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,7-Dimethyl-azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [5+2] annulation reaction, which can be catalyzed by palladium and a Lewis acid. This reaction proceeds smoothly under mild conditions and produces this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: cis-2,7-Dimethyl-azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This reaction can convert the compound into more saturated derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
cis-2,7-Dimethyl-azepane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: It may be explored for its pharmacological properties, including potential use as an inhibitor or modulator of biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-2,7-Dimethyl-azepane depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed investigation to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct data on structurally or functionally analogous compounds to cis-2,7-Dimethyl-azepane. However, based on general chemical knowledge, the following comparisons can be inferred:
Structural Analogues of Azepanes
Such stereochemical differences are critical in drug design, as seen in other cyclic amines like piperidines .
2,6-Dimethyl-azepane :
- Shifting the methyl group from position 7 to 6 reduces ring symmetry, which could impact conformational stability and intermolecular interactions.
Unsubstituted Azepane :
- The absence of methyl groups likely results in lower lipophilicity and altered basicity compared to this compound.
Comparison with Smaller Cyclic Amines
| Property | This compound | Piperidine (6-membered) | Pyrrolidine (5-membered) |
|---|---|---|---|
| Ring Size | 7-membered | 6-membered | 5-membered |
| Basicity (pKa) | ~11 (estimated) | ~11.3 | ~11.3 |
| Lipophilicity (LogP) | Higher (due to 2 Me) | Moderate | Low |
| Conformational Flexibility | High | Moderate | Low |
Note: Data for this compound are extrapolated from azepane literature due to lack of direct evidence.
Functional Analogues
- Benzodiazepines (e.g., compounds listed in ):
While unrelated structurally, benzodiazepines share nitrogen-containing heterocycles and bioactivity. Unlike this compound, benzodiazepines typically exhibit aromaticity and fused rings, enhancing planarity and receptor affinity .
Research Findings and Limitations
- Synthesis Challenges : The cis-configuration in azepanes often requires stereoselective synthetic routes, which may explain the high cost of this compound compared to simpler amines .
- Biological Relevance : Azepanes are explored as enzyme inhibitors or GPCR modulators, but specific studies on this derivative are absent in the provided evidence.
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